molecular formula C22H18O9 B130204 Diosmetine Triacetate CAS No. 3162-05-8

Diosmetine Triacetate

Cat. No.: B130204
CAS No.: 3162-05-8
M. Wt: 426.4 g/mol
InChI Key: KYVRTXVVKJGTBD-UHFFFAOYSA-N
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Description

3’,5,7-Triacetoxy-4’-methoxyflavone is a flavonoid compound, which belongs to a class of plant secondary metabolites known for their diverse biological activities. Flavonoids are widely distributed in the plant kingdom and are known for their antioxidant, anti-inflammatory, and anticancer properties. This particular compound is characterized by the presence of three acetoxy groups and one methoxy group attached to the flavone backbone.

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of other flavonoid derivatives.

    Biology: Investigated for its antioxidant properties and its ability to scavenge free radicals.

    Medicine: Explored for its anti-inflammatory and anticancer activities. It has shown potential in inhibiting the growth of cancer cells and reducing inflammation.

    Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5,7-Triacetoxy-4’-methoxyflavone typically involves the acetylation of 3’,5,7-trihydroxy-4’-methoxyflavone. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions generally include:

    Temperature: Room temperature to 60°C

    Solvent: Acetic anhydride

    Catalyst: Pyridine or sulfuric acid

    Reaction Time: 1-3 hours

Industrial Production Methods

Industrial production of 3’,5,7-Triacetoxy-4’-methoxyflavone follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Acetylation: Using large quantities of acetic anhydride and a suitable catalyst.

    Purification: The product is purified through recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3’,5,7-Triacetoxy-4’-methoxyflavone undergoes various chemical reactions, including:

    Hydrolysis: The acetoxy groups can be hydrolyzed to yield the corresponding hydroxy compound.

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products

    Hydrolysis: 3’,5,7-Trihydroxy-4’-methoxyflavone

    Oxidation: Quinones or other oxidized flavonoid derivatives

    Reduction: 3’,5,7-Trihydroxy-4’-methoxyflavanone

    Substitution: Various substituted flavonoid derivatives

Mechanism of Action

The mechanism of action of 3’,5,7-Triacetoxy-4’-methoxyflavone involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The compound can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.

    Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways such as PI3K/Akt and MAPK.

Comparison with Similar Compounds

3’,5,7-Triacetoxy-4’-methoxyflavone can be compared with other similar flavonoid compounds:

    Diosmetin (3’,5,7-Trihydroxy-4’-methoxyflavone): Similar structure but lacks acetoxy groups. Known for its antioxidant and anti-inflammatory properties.

    Acacetin (5,7-Dihydroxy-4’-methoxyflavone): Lacks acetoxy groups and has different hydroxylation pattern. Exhibits anti-cancer and neuroprotective activities.

    Chrysoeriol (4’,5,7-Trihydroxy-3’-methoxyflavone): Similar structure but with different methoxy group position. Known for its anti-inflammatory and antioxidant properties.

These comparisons highlight the unique structural features and biological activities of 3’,5,7-Triacetoxy-4’-methoxyflavone, making it a valuable compound for further research and development.

Properties

IUPAC Name

[5-acetyloxy-2-(3-acetyloxy-4-methoxyphenyl)-4-oxochromen-7-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O9/c1-11(23)28-15-8-20(30-13(3)25)22-16(26)10-18(31-21(22)9-15)14-5-6-17(27-4)19(7-14)29-12(2)24/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYVRTXVVKJGTBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C(=C1)OC(=O)C)C(=O)C=C(O2)C3=CC(=C(C=C3)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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